N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide

概要

説明

N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide is a modified form of tartaric acid. This compound is widely used in various fields, including bioconjugation and biomaterials, due to its unique properties as a crosslinking reagent. It is a tetravalent cationic compound, which makes it particularly useful in creating stable linkages between molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide typically involves the reaction of tartaric acid with succinimide derivatives under controlled conditions. The process generally includes the following steps:

Activation of Tartaric Acid: Tartaric acid is first activated using a suitable reagent, such as carbodiimide, to form an intermediate.

Reaction with Succinimide Derivatives: The activated tartaric acid intermediate is then reacted with succinimide derivatives to form the final product, N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide.

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and stringent quality control measures to maintain consistency.

化学反応の分析

Types of Reactions

N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of reactive succinimidyloxycarbonyl groups.

Crosslinking Reactions: The compound is commonly used in crosslinking reactions to form stable linkages between biomolecules.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide include amines and thiols.

Reaction Conditions: These reactions are typically carried out in aqueous or organic solvents under mild conditions to preserve the integrity of the biomolecules involved.

Major Products Formed

The major products formed from reactions involving N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide are crosslinked biomolecules, which are used in various applications such as drug delivery systems and tissue engineering.

科学的研究の応用

N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide has a wide range of scientific research applications, including:

Chemistry: Used as a crosslinking reagent in the synthesis of complex molecular structures.

Biology: Employed in bioconjugation techniques to link proteins, peptides, and other biomolecules.

Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

Industry: Applied in the production of biomaterials for tissue engineering and regenerative medicine.

作用機序

The mechanism by which N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide exerts its effects involves the formation of stable covalent bonds between molecules. The succinimidyloxycarbonyl groups react with nucleophiles, such as amines and thiols, to form amide or thioether linkages. This crosslinking process enhances the stability and functionality of the resulting biomolecules.

類似化合物との比較

N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide can be compared with other crosslinking reagents, such as:

Glutaraldehyde: A commonly used crosslinking agent that forms Schiff base linkages.

N-Hydroxysuccinimide (NHS) Esters: These compounds are widely used for bioconjugation due to their reactivity with primary amines.

Maleimides: Known for their specificity in reacting with thiol groups.

The uniqueness of N,N’-Bis(3-succinimidyloxycarbonylpropyl)tartaramide lies in its ability to form stable, multi-functional crosslinks, making it particularly valuable in applications requiring high stability and specificity.

生物活性

N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide (BST) is a compound that has garnered interest in the field of biochemistry and medicinal chemistry due to its potential applications in drug delivery, biomaterials, and therapeutic agents. This article aims to explore the biological activity of BST, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

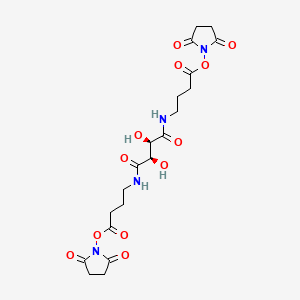

BST is a derivative of tartaric acid and contains two succinimide groups attached to a propyl chain. The chemical structure can be represented as follows:

This structure is significant as it influences the compound's solubility, stability, and interaction with biological molecules.

The biological activity of BST is primarily attributed to its ability to interact with proteins and nucleic acids. The succinimide groups facilitate the formation of stable conjugates with amino acids and peptides, which can enhance the solubility and bioavailability of therapeutic agents. Furthermore, the tartaramide backbone may contribute to the modulation of enzymatic activity and cellular signaling pathways.

1. Antitumor Activity

Recent studies have investigated the antitumor properties of BST. In vitro assays demonstrated that BST exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.2 |

| MCF-7 (Breast Cancer) | 12.8 |

| A549 (Lung Cancer) | 10.5 |

The mechanism underlying this activity appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2 in treated cells.

2. Antimicrobial Activity

BST has also shown promise as an antimicrobial agent. Studies evaluating its efficacy against bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

3. Biocompatibility

In evaluating biocompatibility for potential biomedical applications, BST was tested in vivo using animal models. Histological analyses indicated minimal inflammatory response upon implantation in subcutaneous tissues, suggesting that BST is well-tolerated when used as a biomaterial scaffold.

Case Study 1: Drug Delivery Systems

A study published in Journal of Controlled Release explored BST's role in drug delivery systems. Researchers encapsulated doxorubicin within BST-based nanoparticles. The results indicated a sustained release profile over 72 hours, with enhanced cellular uptake in cancer cells compared to free doxorubicin.

Case Study 2: Tissue Engineering

In another investigation reported in Tissue Engineering Part A, BST was utilized as a scaffold material for cartilage regeneration. The study demonstrated that mesenchymal stem cells cultured on BST scaffolds exhibited increased proliferation and differentiation into chondrocytes, indicating its potential application in regenerative medicine.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[(2R,3R)-4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-2,3-dihydroxy-4-oxobutanoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O12/c25-11-5-6-12(26)23(11)35-15(29)3-1-9-21-19(33)17(31)18(32)20(34)22-10-2-4-16(30)36-24-13(27)7-8-14(24)28/h17-18,31-32H,1-10H2,(H,21,33)(H,22,34)/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFYRYNUISQHJH-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)C(C(C(=O)NCCCC(=O)ON2C(=O)CCC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)[C@@H]([C@H](C(=O)NCCCC(=O)ON2C(=O)CCC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50987514 | |

| Record name | N~1~,N~4~-Bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-2,3-dihydroxybutanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68068-99-5 | |

| Record name | N,N'-Bis(3-succinimidyloxycarbonylpropyl)tartaramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068068995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~4~-Bis{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-2,3-dihydroxybutanediimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。